Ki16198

Descripción general

Descripción

Ki16198 es un antagonista del receptor de ácido lisofosfatídico potente y activo por vía oral. Es el derivado del éster metílico de Ki16425. This compound inhibe la producción de fosfato de inositol inducida por el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico con constantes de inhibición de 0,34 micromolar y 0,93 micromolar, respectivamente . Este compuesto ha mostrado efectos significativos en la inhibición de la tumorigenesis y metástasis del cáncer de páncreas in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ki16198 se sintetiza como el derivado del éster metílico de Ki16425. La síntesis implica la reacción de Ki16425 con metanol en condiciones ácidas para formar el éster metílico . La solubilidad de this compound en dimetilsulfóxido es mayor de 24,5 miligramos por mililitro .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El compuesto se suele almacenar a -20 grados Celsius para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Ki16198 experimenta varios tipos de reacciones químicas, que incluyen:

Inhibición de la producción de fosfato de inositol: This compound inhibe la producción de fosfato de inositol inducida por el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico

Inhibición de las respuestas de migración e invasión: This compound inhibe eficazmente las respuestas de migración e invasión al ácido lisofosfatídico en líneas celulares de cáncer de páncreas

Reactivos y condiciones comunes

Dimetilsulfóxido: Se utiliza como disolvente para this compound

Metanol: Se utiliza en la síntesis de this compound a partir de Ki16425

Principales productos formados

Inhibición de la expresión de la proteína y el ARNm proMMP-9: This compound disminuye significativamente la expresión de la proteína y el ARNm proMMP-9 en las células de cáncer de páncreas

Aplicaciones Científicas De Investigación

Pancreatic Cancer Research

Ki16198 has been extensively studied for its effects on pancreatic cancer cell lines, particularly the YAPC-PD cell line.

- Methodology : In vitro studies involved administering this compound at a concentration of 10 μM to YAPC-PD cells.

- Results : The compound inhibited the LPA-induced expression of proMMP-9 protein and mRNA, demonstrating its ability to suppress invasion and metastasis in pancreatic cancer cells. Additionally, in vivo studies using nude mice inoculated with YAPC-PD cells showed that oral administration of this compound (2 mg/kg) significantly reduced tumor weight and metastatic spread to organs such as the lung and liver by approximately 50% .

Pain Research

In the field of pain research, this compound has been evaluated for its effects on bone cancer pain.

- Methodology : The compound was administered intrathecally to both naïve rats and those with induced bone cancer.

- Results : It effectively blocked mechanical allodynia induced by intrathecal LPA in naïve rats and attenuated pain responses in bone cancer models .

Cell Proliferation Studies

This compound has also been investigated for its impact on cell proliferation.

- Methodology : The compound was administered at a concentration of 1 μM to lpa1Δ-1 and lpa1Δ±1 cells.

- Results : The administration of this compound inhibited cell proliferation by about 70%, indicating its potential utility in controlling abnormal cell growth associated with various cancers .

Lactate-Induced Limb Lesions

Research has demonstrated that this compound can mitigate lactate-induced limb lesions.

- Methodology : In this study, this compound was orally administered at a dosage of 60 mg/kg to rats.

- Results : The treatment significantly inhibited the development of limb lesions, showcasing its therapeutic potential beyond oncology .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other lysophosphatidic acid receptor antagonists but is distinguished by its specific receptor selectivity and potency. Below is a comparative table highlighting these features:

| Compound Name | Structure Type | Target Receptors | Unique Features |

|---|---|---|---|

| Ki16425 | Thiazole derivative | LPA1, LPA3 | Precursor compound to this compound |

| SAR629 | Non-lipid antagonist | LPA1 | Selective for LPA1 only |

| JZL184 | Lipid-based inhibitor | LPA2 | Selective for LPA2 |

| TASP027 | Small molecule | LPA3 | Exhibits anti-inflammatory properties |

Mecanismo De Acción

Ki16198 ejerce sus efectos inhibiendo la producción de fosfato de inositol inducida por el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico . Esta inhibición conduce a una disminución de las respuestas de migración e invasión celular, así como a una reducción de la expresión de la proteína y el ARNm proMMP-9 . Los objetivos moleculares de this compound son el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico .

Comparación Con Compuestos Similares

Ki16198 es similar a Ki16425, que también es un antagonista del receptor de ácido lisofosfatídico. This compound es el derivado del éster metílico de Ki16425 y ha mostrado una mayor potencia en la inhibición de la producción de fosfato de inositol inducida por el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico . Otros compuestos similares incluyen:

Ki16425: El compuesto precursor de this compound, también un antagonista del receptor de ácido lisofosfatídico

Antagonistas del receptor de ácido lisofosfatídico: Otros compuestos que inhiben los receptores de ácido lisofosfatídico

This compound destaca por su mayor potencia y eficacia en la inhibición de la tumorigenesis y metástasis del cáncer de páncreas .

Actividad Biológica

Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. It is a methyl ester derivative of Ki16425, and its pharmacological properties have made it a subject of extensive research, particularly in the context of cancer biology and neuropsychiatric disorders.

This compound functions by inhibiting the signaling pathways activated by LPA, a bioactive lipid that plays crucial roles in cell proliferation, survival, and motility. Specifically, this compound inhibits LPA-induced responses via:

- Inhibition of Inositol Phosphate Production : this compound effectively blocks the inositol phosphate response mediated by LPA1 and LPA3 receptors, demonstrating similar potency to its precursor Ki16425 .

- Reduction of Matrix Metalloproteinases (MMPs) : In pancreatic cancer models, this compound significantly reduces the production of MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in inhibiting the migration and invasion of various pancreatic cancer cell lines:

- Cell Lines Tested : YAPC-PD, Panc-1, CFPAC-1, and BxPC-3.

- Results : this compound inhibited LPA-induced migration and invasion with potency comparable to Ki16425. The inhibition was associated with reduced MMP production in response to LPA stimulation .

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models:

- Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor weights and lower rates of metastasis to organs such as the liver, lung, and brain compared to control groups .

- Mechanistic Insights : The reduction in metastatic activity was linked to decreased accumulation of MMPs in malignant ascites fluid from treated mice .

Pancreatic Cancer Model

A notable study demonstrated that this compound effectively inhibited both peritoneal dissemination and metastasis of YAPC-PD cells:

- Experimental Design : Mice were inoculated with YAPC-PD cells, followed by treatment with this compound.

- Findings : Treated mice showed markedly less metastatic activity in the liver (approximately 10% incidence), lung (roughly 1% incidence), and brain compared to untreated controls. This suggests a strong potential for this compound as a therapeutic agent against pancreatic cancer .

Neuropsychiatric Implications

Emerging research indicates that LPA signaling may play a role in neuropsychiatric disorders:

- LPA's Role : LPA is implicated in processes such as neurite retraction and tau phosphorylation, which are relevant to neurodegenerative diseases.

- This compound's Potential : By inhibiting LPA signaling pathways, this compound may offer therapeutic avenues for conditions characterized by aberrant LPA activity .

Summary Table of Biological Activities

Propiedades

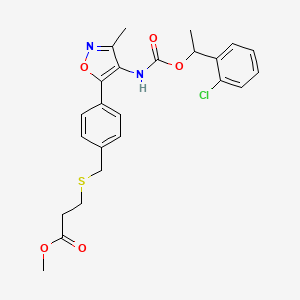

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:

- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []

- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []

- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of this compound on pancreatic cancer progression?

A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does this compound influence pain perception?

A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.